N-(3-FLUOROPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE
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Overview
Description
N-(3-FLUOROPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a quinoline core, a fluorophenyl group, and a thiomorpholino moiety. These structural features contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-FLUOROPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with an amine group on the quinoline core.
Attachment of the Thiomorpholino Group: The thiomorpholino group can be attached through a nucleophilic substitution reaction, where a thiomorpholine derivative reacts with a suitable leaving group on the quinoline core.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(3-FLUOROPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinoline core or the fluorophenyl group are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline and fluorophenyl derivatives.
Scientific Research Applications
N-(3-FLUOROPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-FLUOROPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
N-(3-FLUOROPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE can be compared with other similar compounds, such as:
(4-((4-Fluorophenyl)amino)quinolin-3-yl)(thiomorpholino)methanone: Similar structure but with a fluorine atom at a different position on the phenyl ring.
(4-((3-Chlorophenyl)amino)quinolin-3-yl)(thiomorpholino)methanone: Similar structure but with a chlorine atom instead of a fluorine atom.
(4-((3-Methylphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone: Similar structure but with a methyl group instead of a fluorine atom.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
[4-(3-fluoroanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3OS/c21-14-4-3-5-15(12-14)23-19-16-6-1-2-7-18(16)22-13-17(19)20(25)24-8-10-26-11-9-24/h1-7,12-13H,8-11H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZLYQSUKMXFAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=C(C3=CC=CC=C3N=C2)NC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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